L-Cysteine, S-(2-nitrophenyl)-

Description

BenchChem offers high-quality L-Cysteine, S-(2-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, S-(2-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOOTLIHLSPMZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975545 | |

| Record name | S-(2-Nitrophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60115-45-9 | |

| Record name | S-o-Nitrophenyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060115459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Nitrophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-(2-nitrophenyl)-L-cysteine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of S-(2-nitrophenyl)-L-cysteine, a pivotal cysteine derivative in contemporary biochemical and pharmaceutical research. The unique structural attributes conferred by the 2-nitrophenyl moiety render this molecule a versatile tool for a range of applications, from a valuable protecting group in peptide synthesis to a sophisticated probe in chemical biology. This document delineates the fundamental structure, physicochemical properties, and detailed synthetic protocols for S-(2-nitrophenyl)-L-cysteine. Furthermore, it delves into its critical role as a thiol-protecting group, offering insights into the mechanistic basis of its utility and exploring established cleavage protocols. Spectroscopic data for its characterization are also presented to ensure scientific integrity and aid in its empirical identification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of S-(2-nitrophenyl)-L-cysteine in their scientific endeavors.

Introduction: The Strategic Importance of Cysteine and its Derivatives

Cysteine, with its nucleophilic thiol side chain, is a uniquely reactive amino acid that plays a central role in protein structure and function. The ability of its sulfhydryl group to form disulfide bonds, undergo reversible redox modifications, and participate in enzymatic catalysis makes it a critical residue in a vast array of biological processes.[1][2] However, this inherent reactivity also presents a significant challenge in synthetic chemistry, particularly in the intricate process of peptide synthesis.[3] Unprotected cysteine residues can lead to undesirable side reactions, such as oxidation and disulfide scrambling, compromising the integrity and yield of the target peptide.[2]

To circumvent these issues, a diverse arsenal of thiol-protecting groups has been developed.[3] Among these, S-(2-nitrophenyl)-L-cysteine has emerged as a compound of significant interest. The electron-withdrawing nature of the ortho-nitro group on the phenyl ring modulates the reactivity of the thioether bond, rendering it stable under a variety of reaction conditions, yet susceptible to specific cleavage when desired. This guide will provide a comprehensive overview of the structure, synthesis, and application of this important molecule.

Molecular Structure and Physicochemical Properties

S-(2-nitrophenyl)-L-cysteine is an aromatic amino acid derivative characterized by the covalent attachment of a 2-nitrophenyl group to the sulfur atom of L-cysteine.[4] This modification significantly alters the physicochemical properties of the parent amino acid.

Chemical Structure

The systematic IUPAC name for S-(2-nitrophenyl)-L-cysteine is (2R)-2-amino-3-[(2-nitrophenyl)sulfanyl]propanoic acid.[4] Its structure comprises the chiral center of L-cysteine, with the thiol hydrogen replaced by a 2-nitrophenyl group.

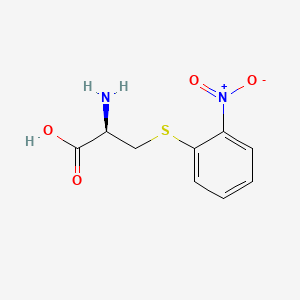

Diagram: Chemical Structure of S-(2-nitrophenyl)-L-cysteine

A 2D representation of the S-(2-nitrophenyl)-L-cysteine molecule.

Physicochemical Data

A summary of the key physicochemical properties of S-(2-nitrophenyl)-L-cysteine is provided in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₄S | [4] |

| Molecular Weight | 242.25 g/mol | [4] |

| Appearance | Yellow powder to crystalline powder | [5] |

| CAS Number | 60115-45-9 | [4] |

| Storage Conditions | 0-8°C | [5] |

Synthesis of S-(2-nitrophenyl)-L-cysteine

The synthesis of S-(2-nitrophenyl)-L-cysteine is typically achieved through a two-step process, starting from the readily available N-acetyl-L-cysteine. This method ensures the protection of the amino group during the nucleophilic aromatic substitution reaction.

Synthesis of S-(2-nitrophenyl)-N-acetyl-L-cysteine

The first step involves the reaction of N-acetyl-L-cysteine with an activated 2-nitrobenzene derivative, such as o-fluoronitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion of N-acetyl-L-cysteine attacks the electron-deficient aromatic ring, displacing the fluoride leaving group.

Diagram: Synthesis of S-(2-nitrophenyl)-N-acetyl-L-cysteine

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of S-(2-nitrophenyl)-L-cysteine

S-(2-nitrophenyl)-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-nitrophenyl)-L-cysteine is a pivotal amino acid derivative whose utility in biochemical and pharmaceutical research is continually expanding. The strategic placement of a nitrophenyl group on the sulfur atom of L-cysteine imparts unique reactivity and spectroscopic characteristics, making it an invaluable tool for protein chemistry, enzyme analysis, and the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, analytical methodologies, and key applications, offering field-proven insights for professionals in drug development and scientific research.

Chemical Identity and Structure

S-(2-nitrophenyl)-L-cysteine is structurally defined by the covalent linkage of a 2-nitrophenyl group to the sulfur atom of the amino acid L-cysteine via a thioether bond. This modification is fundamental to its chemical behavior and applications.

Key Identifiers:

-

IUPAC Name: (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid[1]

-

Common Synonyms: S-o-nitrophenyl-L-cysteine, H-Cys(Sonp)-OH, S-(2-Nitrophenyl)cysteine[1][2][3]

Caption: Workflow for the synthesis of S-(2-nitrophenyl)-L-cysteine.

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of S-(2-nitrophenyl)-L-cysteine and for its quantification in complex mixtures. A reversed-phase method is typically employed.

Exemplar HPLC Protocol:

-

Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). For S-aryl-cysteine derivatives, an isocratic mobile phase like 70:30 (v/v) acetonitrile:water can be a good starting point. [4]* Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or near the λmax of the chromophore). [4]* Injection Volume: 10-20 µL.

-

Derivatization (Optional): For enhanced sensitivity or analysis of complex biological samples, pre-column derivatization of the primary amine with reagents like o-phthaldialdehyde (OPA) or dansyl chloride can be performed. [5][6][7]

B. Mass Spectrometry (MS)

Mass spectrometry is used for unambiguous identification and structural confirmation.

-

Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 243.04.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural information. Key fragmentation pathways for S-aryl-cysteine derivatives would likely involve:

-

Cleavage of the C-S bond.

-

Loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

-

Loss of ammonia (NH₃) from the amino group.

-

Fragmentation of the nitrophenyl ring.

-

Expert Insight: In proteomic studies, cysteine modifications are critical. While specific fragmentation data for this exact molecule is not readily published, analysis of related S-substituted cysteine peptides shows that cleavage patterns can be complex but provide diagnostic ions for identifying the modification. [8][9]

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR (Expected Signals):

-

Aromatic Protons: Four distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the disubstituted benzene ring.

-

Alpha-Proton (α-H): A multiplet around 3.5-4.5 ppm, adjacent to the amino and carboxyl groups.

-

Beta-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet (ABX system) typically between 2.8-3.5 ppm, adjacent to the sulfur atom.

-

-

¹³C NMR (Expected Signals):

-

Carbonyl Carbon: Signal downfield (>170 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (approx. 120-150 ppm).

-

Alpha-Carbon (α-C): Signal around 50-60 ppm.

-

Beta-Carbon (β-C): Signal around 30-40 ppm.

-

Applications in Research and Drug Development

The unique structure of S-(2-nitrophenyl)-L-cysteine makes it a versatile tool in several scientific domains. [2]

Caption: Key application areas for S-(2-nitrophenyl)-L-cysteine.

-

Biochemical Research: It serves as a valuable tool for studying protein interactions and enzyme activity, particularly in redox reactions. [2]The nitrophenyl group can act as a spectroscopic probe or a reactive handle.

-

Drug Development: It is used as a building block in the synthesis of new pharmaceutical compounds. [2]Its structure provides a framework for developing drugs that target specific biological pathways, including potential applications in targeted cancer therapies where the nitro group can be selectively reduced in tumor microenvironments. [2]* Analytical Chemistry: The compound can act as a reagent in various analytical techniques, helping to detect and quantify thiol-containing compounds in biological samples. [2]* Bioconjugation: Its ability to participate in nucleophilic substitution reactions allows for the modification and labeling of other biomolecules, which is crucial in developing biosensors and targeted drug delivery systems. [2]

Safety and Handling

While a specific safety data sheet for S-(2-nitrophenyl)-L-cysteine is not widely available, prudent laboratory practice dictates handling it with care based on the known properties of its parent compound, L-cysteine, and related nitroaromatic compounds.

-

General Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

-

Hazards of L-Cysteine: The parent compound, L-cysteine, is classified as harmful if swallowed. It may cause irritation to the eyes, respiratory system, and skin.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8°C recommended) away from light and oxidizing agents. [2][]

References

-

PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]

- Kubec, R., & Dadáková, E. (2009). Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study.

- Lee, E. J., et al. (2014). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Food Chemistry, 143, 363-368.

- Barrett, G. C. (1998). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Chemistry and Biochemistry of the Amino Acids, 338-375.

-

PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]

- Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid communications in mass spectrometry : RCM, 32(17), 1491–1496.

- Bae, S. E., et al. (2012). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Journal of Agricultural and Food Chemistry, 60(27), 6883-6888.

- Yılmaz, C., & Ertekin, Z. H. (2023). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Bezmialem Science, 11(2), 209-215.

- Wang, L., et al. (2021). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 14(11), 103393.

- Ziegler, S. J., & Sticher, O. (1989). HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin). Planta medica, 55(4), 362–368.

- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews, 113(7), 4633–4679.

- Han, D., et al. (2019). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.

- da Silva, J. G., et al. (2016). KINETIC STUDY OF THE REACTION BETWEEN THE CYCLOPALLADATED COMPLEX [PdCl(C2 ,N-dmba)(tu)] (dmba = N,N-DIMETHYLBENZYLAMINE, tu = THIOUREA) AND L-CYSTEINE. Química Nova, 39(1), 43-48.

- Hsu, C. C., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(4), 644–652.

- Wang, H., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical science, 12(30), 10269–10275.

- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679.

- Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491-1496.

- Trevisiol, E., et al. (2017). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 14(10), 883-896.

- Moon, J., & Min, B. (2020). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 22(3), 1145-1149.

Sources

- 1. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. S-2-NITROPHENYL-L-CYSTEINE | 60115-45-9 [chemicalbook.com]

- 4. bezmialemscience.org [bezmialemscience.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Unusual fragmentation of derivatized cysteine‐containing peptides / Rapid Communications in Mass Spectrometry, 2018 [sci-hub.red]

An In-Depth Technical Guide to the Mechanism of Action of S-(2-nitrophenyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of S-(2-nitrophenyl)-L-cysteine (S-NPC), a versatile molecule utilized in biochemical assays and as a tool compound in drug discovery. We will delve into its primary enzymatic interaction, explore its broader biochemical reactivity, and provide detailed experimental protocols for its application.

Introduction: The Chemical Biology of a Reactive Cysteine Derivative

S-(2-nitrophenyl)-L-cysteine is a synthetic amino acid derivative characterized by the covalent linkage of a 2-nitrophenyl group to the sulfur atom of L-cysteine.[1] The presence of the electron-withdrawing nitro group on the aromatic ring significantly enhances the reactivity of the thioether bond, making S-NPC a valuable tool for studying enzyme mechanisms and protein interactions, particularly those involving redox processes.[2] Its primary and most well-documented role is as a chromogenic substrate for the enzyme tryptophanase, enabling a straightforward spectrophotometric assay of enzyme activity.[3][4] However, its inherent reactivity suggests a broader potential for interaction with other cellular nucleophiles, a facet that is critical to consider in its application in complex biological systems.

Primary Mechanism of Action: Enzymatic Degradation by Tryptophanase

The principal mechanism of action of S-(2-nitrophenyl)-L-cysteine is its function as a substrate for tryptophanase (also known as tryptophan indole-lyase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6] Tryptophanase catalyzes the β-elimination of the 2-nitrothiophenol group, resulting in the formation of pyruvate, ammonia, and the intensely yellow-colored 2-nitrothiophenol anion, which can be monitored spectrophotometrically.[3]

The Catalytic Cycle: A PLP-Dependent β-Elimination

The enzymatic degradation of S-NPC by tryptophanase follows a multi-step mechanism centered around the PLP cofactor. This process is analogous to the enzyme's natural reaction with L-tryptophan.

-

Formation of the External Aldimine: The amino group of S-NPC displaces the lysine residue of the enzyme that is bound to the PLP cofactor, forming an external aldimine.

-

α-Proton Abstraction and Quinonoid Intermediate Formation: A basic residue in the active site of the enzyme abstracts the α-proton from the S-NPC moiety. The resulting negative charge is delocalized into the PLP ring, forming a resonance-stabilized quinonoid intermediate.[6] This is a key step facilitated by the electron-sinking capacity of the PLP cofactor.[7]

-

β-Elimination of the Leaving Group: The crucial step involves the elimination of the 2-nitrothiophenyl group from the β-carbon. This is facilitated by the electron-withdrawing nature of the nitrophenyl group, which makes it a good leaving group.

-

Formation of the Aminoacrylate Intermediate: The elimination of 2-nitrothiophenol results in the formation of an aminoacrylate-PLP complex.

-

Hydrolysis and Product Release: The aminoacrylate intermediate is hydrolyzed to yield pyruvate and ammonia, and the PLP cofactor is regenerated, ready for another catalytic cycle. The released 2-nitrothiophenol, in its anionic form, provides the chromogenic signal for the assay.

Below is a diagram illustrating this enzymatic pathway.

Caption: Enzymatic degradation of S-(2-nitrophenyl)-L-cysteine by tryptophanase.

Kinetic Parameters

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | Reference |

| S-(o-nitrophenyl)-L-cysteine | Escherichia coli | Data not available | Data not available | [5] |

| L-Tryptophan | Escherichia coli | ~0.3 | ~30 | [8] |

| L-Serine | Escherichia coli | ~1.79 M (whole cells) | - | [8] |

Note: The provided Km for L-serine is for whole cells and may not directly compare to purified enzyme kinetics. The lack of specific kinetic data for S-NPC in readily available literature highlights an area for further investigation.

Broader Biochemical Reactivity and Cellular Effects

Beyond its role as a tryptophanase substrate, the chemical properties of S-(2-nitrophenyl)-L-cysteine suggest potential for other interactions within a cellular environment. The electrophilic nature of the nitrophenyl group can render the molecule susceptible to nucleophilic attack, and its structural similarity to cysteine suggests it could interact with other cysteine-utilizing or -binding proteins.

Reactivity with Cellular Thiols and Glutathione S-Transferases (GSTs)

Cellular thiols, such as the abundant glutathione (GSH), are potent nucleophiles. It is plausible that S-NPC could react with GSH, either non-enzymatically or catalyzed by Glutathione S-Transferases (GSTs). GSTs are a major family of detoxification enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic substrates.[9][10] The nitroaromatic structure of S-NPC makes it a potential substrate for GST-mediated conjugation, which would represent a significant metabolic pathway for its detoxification and clearance from the cell. Such a reaction would involve the nucleophilic attack of the thiolate anion of GSH on the S-NPC molecule.[1]

Caption: Potential metabolism of S-(2-nitrophenyl)-L-cysteine via GST-catalyzed conjugation.

Potential Interactions with Other Cysteine-Reactive Proteins

The structural analogy to cysteine and its inherent reactivity raise the possibility of "off-target" interactions with other proteins that have reactive cysteine residues in their active sites or regulatory domains. These could include:

-

Cysteine Proteases: These enzymes utilize a catalytic cysteine residue for peptide bond hydrolysis. S-NPC could potentially act as a weak inhibitor or substrate for some cysteine proteases.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The active site of GAPDH contains a highly reactive cysteine residue that is susceptible to modification by various electrophiles. While direct evidence is lacking, the possibility of S-NPC interacting with and potentially inhibiting GAPDH cannot be ruled out, especially at higher concentrations.

It is crucial for researchers using S-NPC in cellular or in vivo models to be aware of these potential off-target effects and to include appropriate controls to validate the specificity of their observations.

Experimental Protocols: Tryptophanase Activity Assay

The chromogenic nature of the reaction product makes S-(2-nitrophenyl)-L-cysteine an excellent tool for a continuous spectrophotometric assay of tryptophanase activity.

Principle

Tryptophanase catalyzes the β-elimination of 2-nitrothiophenol from S-NPC. The resulting 2-nitrothiophenol anion has a strong absorbance at 370 nm, and the rate of increase in absorbance is directly proportional to the enzyme activity.

Reagents and Buffers

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM pyridoxal-5'-phosphate (PLP) and 2 mM dithiothreitol (DTT).

-

Substrate Stock Solution: 10 mM S-(2-nitrophenyl)-L-cysteine in dimethyl sulfoxide (DMSO). Store protected from light.

-

Enzyme Solution: Purified tryptophanase diluted in assay buffer to a suitable concentration.

Assay Procedure

-

Prepare the reaction mixture in a quartz cuvette by adding:

-

980 µL of Assay Buffer.

-

10 µL of the tryptophanase enzyme solution.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the 10 mM S-NPC stock solution to the cuvette, for a final concentration of 100 µM.

-

Immediately mix by gentle inversion and start monitoring the increase in absorbance at 370 nm over time using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

Data Analysis

-

Plot the absorbance at 370 nm against time.

-

Determine the initial linear rate of the reaction (ΔAbs370/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs370/min) / (ε * l) * Vtotal / Venzyme

-

Where:

-

ε is the molar extinction coefficient of 2-nitrothiophenol at 370 nm (approximately 1,860 M-1cm-1).[3]

-

l is the path length of the cuvette (typically 1 cm).

-

Vtotal is the total volume of the assay (1 mL).

-

Venzyme is the volume of the enzyme solution added (0.01 mL).

-

-

Caption: Workflow for the spectrophotometric assay of tryptophanase activity.

Conclusion and Future Directions

S-(2-nitrophenyl)-L-cysteine is a powerful tool for the study of tryptophanase, providing a simple and robust method for assaying its activity. Its primary mechanism of action is well-defined as a chromogenic substrate for this PLP-dependent enzyme. However, for researchers employing S-NPC in more complex biological systems, it is imperative to consider its potential for broader reactivity. The electrophilic nature of the nitrophenyl group and its structural similarity to cysteine suggest possible interactions with other cellular components, such as glutathione and other cysteine-reactive proteins. Future research should aim to further characterize these potential off-target interactions and to fully elucidate the metabolic fate of S-NPC in various cell types. A deeper understanding of its complete mechanism of action will enhance its utility as a specific biochemical probe and inform its potential applications in drug discovery and development.

References

- Faleev, N. G., Ruvinov, S. B., Zakomyrdina, L. N., Sakharova, I. S., Torchinskiĭ, Iu. M., & Belikov, V. M. (1991). [Factors, determining the effectiveness of tryptophanase interaction with amino acids]. Molekuliarnaia biologiia, 25(3), 752–760.

- Payne, G. W., & Cook, P. F. (2020). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology, 15(5), 1137–1155.

- Balazy, M. (2007). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry, 282(42), 30737–30748.

- Xu, L., Zhang, X., Gao, G., & Yue, S. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC biotechnology, 19(1), 49.

- Poole, L. B. (2015). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 6(10), 5586–5596.

- Suelter, C. H., Wang, J., & Snell, E. E. (1976). Direct spectrophotometric assay of tryptophanase. FEBS letters, 66(2), 230–232.

- Kameya, M., Onaka, H., & Asano, Y. (2013). Selective tryptophan determination using tryptophan oxidases involved in bis-indole antibiotic biosynthesis. Analytical biochemistry, 438(2), 124–132.

- Lo, L. C., & Lo, C. H. (2007). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Current medicinal chemistry, 14(1), 59-72.

- Lo, L. C., & Lo, C. H. (2007). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Current medicinal chemistry, 14(1), 59-72.

- Gabellieri, E., & Gnerucci, A. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 21(16), 5786.

- Sun, L., & Zheng, Y. (2016). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs.

- Singh, S., & Khan, A. U. (2021).

- Ogawa, J., Kishino, S., & Ando, A. (2022). Identification of tryptophanase from Escherichia coli for the synthesis of S-allyl-l-cysteine and related S-substituted cysteine derivatives. Journal of bioscience and bioengineering, 134(2), 101–107.

- Newton, W. A., & Snell, E. E. (1964). A Kinetic Study of the Reaction Mechanism of Tryptophanase-catalyzed Reactions.

- Kumar, M., & Kumar, V. (2023). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Food Chemistry: X, 17, 100570.

-

PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. Retrieved from [Link]

- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical reviews, 113(7), 4633–4679.

- Iciek, M., & Bilska-Wilkosz, A. (2020). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International journal of molecular sciences, 21(22), 8746.

- Comini, M. A., & Krauth-Siegel, R. L. (2016). The role of thiols in antioxidant systems. Biological chemistry, 397(3), 193–206.

- Weerapana, E., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Nature reviews. Drug discovery, 18(4), 259–278.

- Organic Chemistry. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube.

- Isono, T., & Akaike, T. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. Journal of nutritional science and vitaminology, 65(Supplement), S1–S4.

- Hilario, E., & Dunn, M. F. (2017). Tryptophan synthase uses an atypical mechanism to achieve substrate specificity. The Journal of biological chemistry, 292(50), 20542–20555.

- Phillips, R. S. (2000). Structure and mechanism of tryptophan indole-lyase and tyrosine phenol-lyase. Biochimica et biophysica acta. Protein structure and molecular enzymology, 1477(1-2), 1–21.

- Kodera, Y., & Sumioka, I. (2022). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland), 27(17), 570.

- Kodera, Y., & Sumioka, I. (2002). Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic. Journal of agricultural and food chemistry, 50(3), 622–632.

- LibreTexts Chemistry. (2024, August 24). 17.

- Bang, W. G., Lang, S., Sahm, H., & Wagner, F. (1983). Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity. Biotechnology and bioengineering, 25(4), 999–1011.

- Gollnick, P. D. (1989). Tryptophan indole-lyase inhibitors : a synthetic and kinetic study ; S-methyl-D-cysteine.

- Miles, E. W. (1970). Kinetic spectroscopic studies of substrate and subunit interactions of tryptophan synthetase. The Journal of biological chemistry, 245(22), 6000–6009.

Sources

- 1. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Factors, determining the effectiveness of tryptophanase interaction with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Technical Compendium for S-(2-nitrophenyl)-L-cysteine: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(2-nitrophenyl)-L-cysteine, a pivotal molecule in contemporary biochemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a robust two-step synthesis protocol, and explore its mechanism of action as a potent modulator of protein function through covalent modification of cysteine residues. The core of this document lies in its practical application, offering detailed experimental protocols for studying enzyme kinetics, specifically focusing on its role as a potential substrate or inhibitor for enzymes like Glutathione S-Transferases (GSTs). By grounding theoretical concepts in actionable laboratory methods, this guide serves as an essential resource for professionals seeking to leverage the unique reactivity of S-(2-nitrophenyl)-L-cysteine in their research endeavors, from fundamental enzymology to the development of novel therapeutic agents.

Introduction: The Significance of Thiol-Reactive Compounds

In the landscape of chemical biology and drug discovery, molecules capable of selectively reacting with specific amino acid residues on proteins are invaluable tools. Among these, the cysteine residue, with its nucleophilic thiol group, represents a prime target for covalent modification.[1][2] The unique reactivity of the cysteine thiol, often present as a highly reactive thiolate anion within specific protein microenvironments, allows for the formation of stable covalent bonds, enabling researchers to probe protein function, inhibit enzyme activity, and develop targeted therapeutics.[2]

S-(2-nitrophenyl)-L-cysteine is an amino acid derivative that embodies the principles of targeted covalent modification.[3] Its structure features an L-cysteine core linked via a thioether bond to a nitrophenyl group. This aromatic moiety is "activated" by the electron-withdrawing nitro group, which significantly enhances the electrophilicity of the aromatic ring.[4][5] This activation renders the compound susceptible to nucleophilic attack, particularly from biological thiols like the cysteine residues in proteins or the tripeptide glutathione.[3] Consequently, S-(2-nitrophenyl)-L-cysteine and its precursors serve as exceptional tools for studying protein-protein interactions, elucidating enzyme mechanisms, and as building blocks for peptide-based probes and novel drug candidates.[3]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective application. S-(2-nitrophenyl)-L-cysteine is typically supplied as a yellow crystalline powder. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60115-45-9 | PubChem[5], Chem-Impex[3] |

| Molecular Formula | C₉H₁₀N₂O₄S | PubChem[5], Chem-Impex[3] |

| Molecular Weight | 242.25 g/mol | PubChem[5], Chem-Impex[3] |

| Appearance | Yellow powder to crystalline powder | Chem-Impex[3] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[3] |

| Storage Conditions | 0-8°C | Chem-Impex[3] |

Synthesis and Characterization

The generation of S-(2-nitrophenyl)-L-cysteine is typically achieved through a two-step process involving the synthesis of an N-acetylated intermediate followed by deprotection. This methodology ensures the specific modification of the thiol group without interference from the amino group of the cysteine backbone.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of S-(2-nitrophenyl)-L-cysteine.

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing S-(2-nitrophenyl)-L-cysteine. The causality behind this two-step approach is rooted in protecting group chemistry; the N-acetyl group prevents the cysteine's primary amine from acting as a competing nucleophile during the initial substitution reaction.

Step 1: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine

-

Reagent Preparation: In a suitable reaction vessel, prepare a solution of 67.8 g of N-acetyl-L-cysteine and 100.8 g of sodium bicarbonate in 300 ml of water.

-

Reaction Setup: Add the aqueous mixture to a solution of 55.4 ml of o-fluoronitrobenzene in 1 L of ethanol.

-

Reaction Execution: Heat the mixture to reflux for 3 hours with continuous mechanical stirring.

-

Initial Workup: Allow the reaction to cool to room temperature. Remove any solids by filtration.

-

Purification: Concentrate the filtrate to approximately one-fourth of its original volume. Dilute the concentrated solution with 1 L of water.

-

Isolation: Wash the resulting aqueous suspension with 200 ml of ether. Acidify the aqueous layer to pH 1 using 12N aqueous hydrochloric acid. A yellow precipitate will form.

-

Drying: Collect the yellow precipitate by filtration and dry it in vacuo at 70°C over phosphorus pentoxide to yield S-(o-nitrophenyl)-N-acetyl-L-cysteine.

Step 2: Synthesis of S-(o-nitrophenyl)-L-cysteine (De-acetylation)

-

Reagent Preparation: Prepare a solution of 71 g of the S-(o-nitrophenyl)-N-acetyl-L-cysteine intermediate in 300 ml of 18M sulfuric acid and 1200 ml of water.

-

Reaction Execution: Heat the solution to reflux for 30 minutes. This acid hydrolysis step removes the acetyl protecting group.

-

Workup: Cool the solution in an ice bath. Carefully treat the cooled solution with 700 ml of concentrated ammonium hydroxide to neutralize the acid and precipitate the product.

-

Final Purification: Collect the resulting solid and recrystallize it from boiling water to afford the final pure product, S-(o-nitrophenyl)-L-cysteine.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The utility of S-(2-nitrophenyl)-L-cysteine and related compounds in biology stems from their reactivity via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][6] This reaction is distinct from typical SN1 or SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO₂).[4][5][6]

The key steps are:

-

Activation: The nitro group ortho to the leaving group (in the precursor) or the thioether linkage (in the final product, making it a potential leaving group itself under certain conditions) strongly withdraws electron density from the aromatic ring. This creates a significant partial positive charge on the carbon atom bonded to the leaving group/thioether (the ipso-carbon), making it highly electrophilic.

-

Nucleophilic Attack: A potent nucleophile, such as the deprotonated thiolate anion (R-S⁻) of a cysteine residue in a protein, attacks the electrophilic ipso-carbon.[6] This step is typically the rate-determining step of the reaction.

-

Formation of Meisenheimer Complex: The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this otherwise high-energy intermediate.

-

Elimination and Aromaticity Restoration: The aromatic system is regenerated by the expulsion of a leaving group from the ipso-carbon. In the synthesis step, this is a halide. In a biological context, this could involve displacement of the cysteine moiety itself if attacked by another, stronger nucleophile.

SNAr Mechanism Diagram

Caption: The SNAr mechanism for covalent modification of a protein cysteine residue.

Application in Enzyme Assays: A Glutathione S-Transferase (GST) Model

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates.[8][9] The canonical assay for GST activity uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The reaction product, S-(2,4-dinitrophenyl)-glutathione, is structurally analogous to S-(2-nitrophenyl)-L-cysteine. This structural similarity suggests that S-(2-nitrophenyl)-L-cysteine could act as either a substrate or a competitive inhibitor in GST-mediated reactions.

The following protocol details the standard, validated method for measuring GST activity using CDNB. This protocol serves as a self-validating system and a baseline from which to design experiments investigating the inhibitory or substrate potential of S-(2-nitrophenyl)-L-cysteine.

Experimental Protocol: GST Activity Assay

Objective: To determine the total GST activity in a biological sample (e.g., cell lysate, tissue homogenate) by monitoring the conjugation of GSH to CDNB.

Principle: The conjugation reaction forms a thioether product that absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[8][9]

Materials:

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

Assay Buffer: 100 mM potassium phosphate, pH 6.5

-

Reduced Glutathione (GSH) stock solution (e.g., 100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

-

Biological sample (e.g., cell lysate, purified enzyme)

-

Sample Buffer: PBS, pH 6.5

Procedure:

-

Reagent Preparation: Prepare a fresh Assay Cocktail for the required number of reactions. For each 1 ml of cocktail, mix:

-

980 µl Assay Buffer (PBS, pH 6.5)

-

10 µl of 100 mM GSH stock solution (final concentration: 1 mM)

-

Note: Do not add CDNB to the master mix.

-

-

Plate Setup:

-

Add appropriate volumes of your biological sample (e.g., 10-20 µl of lysate) to the wells of the 96-well plate.

-

Include a "no-enzyme" or "blank" control containing only Sample Buffer instead of the biological sample. This measures the rate of the non-enzymatic reaction.

-

Add the Assay Cocktail to each well to bring the total volume to a pre-final volume (e.g., 190 µl).

-

-

Equilibration: Incubate the plate at 25°C or 30°C for 5 minutes to allow all components to reach thermal equilibrium.

-

Reaction Initiation: To start the reaction, add 10 µl of the 100 mM CDNB stock solution to each well (final concentration: 5 mM). Add the CDNB as quickly as possible to all wells to ensure a consistent start time.[8]

-

Data Acquisition: Immediately after adding CDNB, shake the plate for a few seconds to mix and begin reading the absorbance at 340 nm.[8] Take readings every minute for at least 5-10 minutes.[8]

-

Data Analysis:

-

Plot absorbance (A₃₄₀) versus time for each sample.

-

Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the rate of the blank (non-enzymatic) reaction from the rate of each sample reaction to get the true enzymatic rate.

-

Calculate GST activity using the Beer-Lambert law and the extinction coefficient of the S-(2,4-dinitrophenyl)-glutathione product.

-

Causality and Self-Validation: This protocol is self-validating because the inclusion of a no-enzyme control directly measures and corrects for any background, non-enzymatic conjugation of GSH and CDNB. A linear increase in absorbance over time confirms that the reaction is proceeding under steady-state kinetics. The specific activity can then be normalized to the total protein concentration of the sample, ensuring comparability across different experiments. To test S-(2-nitrophenyl)-L-cysteine as an inhibitor, it would be added to the wells at varying concentrations before the addition of CDNB.

Conclusion and Future Outlook

S-(2-nitrophenyl)-L-cysteine is a powerful and versatile tool for chemical biology and drug development. Its well-defined physicochemical properties and predictable reactivity, governed by the SNAr mechanism, make it an ideal candidate for the targeted covalent modification of proteins. The detailed synthesis and enzyme assay protocols provided in this guide offer a practical framework for researchers to harness its potential. Future applications will likely focus on its incorporation into more complex molecular probes for in-cell imaging, its use in proteomic platforms for identifying novel drug targets, and as a foundational scaffold for the rational design of next-generation covalent therapeutics.

References

-

Title: GST Assay Protocol. Source: University of California, San Diego. URL: [Link]

-

Title: Glutathione S-Transferase Assay [Colorimetric]. Source: G-Biosciences. URL: [Link]

-

Title: Glutathione S-transferase (GST) Assay Kit. Source: BioVision Inc. URL: [Link]

-

Title: 16.7: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Glutathione-S-Transferase (GST) activity assay for zooplankton samples. Source: Protocols.io. URL: [Link]

-

Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]

-

Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Source: ResearchGate. URL: [Link]

-

Title: Nucleophilic aromatic substitution. Source: chemeurope.com. URL: [Link]

-

Title: Thiol redox chemistry: role of protein cysteine oxidation and altered redox homeostasis in allergic inflammation and asthma. Source: PubMed. URL: [Link]

-

Title: The mechanism of covalent nucleophilic aromatic substitution. Source: ResearchGate. URL: [Link]

-

Title: Previously reported (a) nucleophilic aromatic substitution (SnAr) and (b) oxidative addition of transition metal complexes for Cys arylation on peptides and proteins. Source: ResearchGate. URL: [Link]

-

Title: The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Source: PubMed Central (NIH). URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic_aromatic_substitution [chemeurope.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to the Solubility of S-(2-nitrophenyl)-L-cysteine in Organic Solvents

Abstract

S-(2-nitrophenyl)-L-cysteine is a crucial reagent in biochemical research and a valuable building block in pharmaceutical development.[1][2] Its utility in synthesizing peptide-based probes and developing novel therapeutics hinges on a thorough understanding of its physicochemical properties, among which solubility is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of S-(2-nitrophenyl)-L-cysteine in various organic solvents. While direct, quantitative solubility data for this specific compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination.

Introduction to S-(2-nitrophenyl)-L-cysteine

S-(2-nitrophenyl)-L-cysteine is an amino acid derivative featuring a nitrophenyl group attached to the sulfur atom of L-cysteine.[] This modification enhances its reactivity, making it a valuable tool for studying protein interactions, enzyme mechanisms, and for the synthesis of targeted therapeutics.[1][2] The compound typically appears as a yellow to crystalline powder.[2][]

Chemical Structure and Properties:

-

IUPAC Name: (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid[4]

The presence of both a polar amino acid backbone (with carboxylic acid and amino groups) and a more nonpolar aromatic nitrophenyl group suggests a complex solubility profile that will be highly dependent on the chosen solvent system.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. For S-(2-nitrophenyl)-L-cysteine, several forces are at play:

-

Hydrogen Bonding: The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Dipole-Dipole Interactions: The nitro group and the overall molecular structure create permanent dipoles, which will interact favorably with polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents.

Based on the solubility of L-cysteine and its derivatives, we can anticipate certain trends. For instance, the solubility of L-cysteine is generally higher in polar protic solvents and decreases as the carbon chain length of the solvent increases.[6][7][8] It is reasonable to hypothesize a similar, though not identical, behavior for S-(2-nitrophenyl)-L-cysteine. The bulky, more non-polar nitrophenyl group may increase its solubility in solvents of intermediate polarity compared to unsubstituted L-cysteine.

Experimental Determination of Solubility

Given the absence of extensive published data, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of S-(2-nitrophenyl)-L-cysteine.

3.1. Materials and Equipment

-

S-(2-nitrophenyl)-L-cysteine (purity ≥ 98%)[1]

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Experimental Workflow: The Static Equilibrium Method

The static gravimetric or equilibrium method is a reliable technique for determining solubility.[6][9][10] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved amount.

Caption: Workflow for the static equilibrium solubility determination method.

3.3. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of S-(2-nitrophenyl)-L-cysteine to a series of sealed vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal time.

-

After agitation, allow the vials to rest at the constant temperature for at least 4 hours to allow the undissolved solid to precipitate.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately centrifuge the sample to further separate any suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

-

Quantify the concentration of S-(2-nitrophenyl)-L-cysteine in the diluted sample using a pre-validated HPLC method.

-

-

Data Calculation and Presentation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Repeat the experiment at different temperatures to understand the thermodynamic properties of dissolution.

-

Summarize the quantitative data in a clear, structured table.

-

Anticipated Solubility Profile and Data Interpretation

Table 1: Hypothetical Solubility of S-(2-nitrophenyl)-L-cysteine in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Anticipated Solubility Category | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble | Polar aprotic solvent, capable of strong dipole-dipole interactions. |

| Methanol | 5.1 | Soluble | Polar protic solvent, effective hydrogen bond donor and acceptor. |

| Ethanol | 4.3 | Sparingly Soluble | Less polar than methanol, reduced hydrogen bonding capability. |

| Acetone | 4.3 | Sparingly Soluble | Polar aprotic solvent, but less effective at solvating the ionic character of the amino acid moiety. |

| Acetonitrile | 5.8 | Slightly Soluble | Polar aprotic, but a weaker hydrogen bond acceptor than other polar solvents. |

| Ethyl Acetate | 4.4 | Very Slightly Soluble | Lower polarity and limited hydrogen bonding capacity. |

| Dichloromethane (DCM) | 3.1 | Very Slightly Soluble | Primarily interacts through dipole-dipole forces; poor at solvating the amino acid portion. |

| Toluene | 2.4 | Insoluble | Nonpolar solvent, unable to overcome the solute-solute interactions of the polar functional groups. |

| Hexane | 0.1 | Insoluble | Nonpolar solvent, incapable of solvating the polar molecule. |

Note: The solubility categories are based on USP definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).

Practical Applications in Research and Development

A comprehensive understanding of the solubility of S-(2-nitrophenyl)-L-cysteine is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, leading to optimal reaction kinetics and yield.

-

Purification: Choosing a solvent system for crystallization that maximizes the recovery of pure S-(2-nitrophenyl)-L-cysteine while leaving impurities in the solution.

-

Formulation Development: For pharmaceutical applications, identifying a solvent or co-solvent system that can dissolve the compound at the desired concentration for preclinical studies.

-

Analytical Method Development: Selecting a suitable diluent for creating stock solutions and calibration standards for methods like HPLC.

Conclusion

References

-

ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Request PDF. Available from: [Link]

-

ResearchGate. Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems | Request PDF. Available from: [Link]

-

ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Journal of Chemical & Engineering Data. Available from: [Link]

-

Semantic Scholar. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Available from: [Link]

-

Figshare. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Available from: [Link]

-

PubChem. S-o-nitrophenyl-L-cysteine. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-2-NITROPHENYL-L-CYSTEINE | 60115-45-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. figshare.com [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

key features of the S-(2-nitrophenyl)-L-cysteine nitrophenyl group

An In-Depth Technical Guide to the Key Features of the S-(2-Nitrophenyl)-L-cysteine Nitrophenyl Group

Introduction

In the landscape of modern biochemical and pharmaceutical research, the precise chemical modification of biomolecules is paramount. S-(2-nitrophenyl)-L-cysteine (SNPLC) has emerged as a highly versatile amino acid derivative, primarily due to the unique electronic and reactive properties conferred by its 2-nitrophenyl group. This functional moiety transforms the otherwise stable thioether linkage of a modified cysteine into a reactive center, enabling a host of applications ranging from peptide synthesis to the development of novel therapeutics.[1][2]

This guide provides an in-depth technical exploration of the core features of the nitrophenyl group within the SNPLC scaffold. We will dissect the physicochemical properties, mechanistic underpinnings of its reactivity, and its practical applications in bioconjugation, drug development, and analytical sciences. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this powerful chemical tool.

Chapter 1: Physicochemical and Spectroscopic Profile

The foundational characteristics of SNPLC are dictated by the interplay between the L-cysteine backbone and the attached 2-nitrophenyl group. This substitution gives the compound a distinct set of properties crucial for its application.

Core Physicochemical Properties

S-(2-nitrophenyl)-L-cysteine is typically a yellow crystalline powder, a characteristic color imparted by the nitrophenyl chromophore.[1][] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | [][4] |

| CAS Number | 60115-45-9 | [1][5] |

| Molecular Formula | C₉H₁₀N₂O₄S | [1][4] |

| Molecular Weight | 242.25 g/mol | [1][4] |

| Appearance | Yellow powder to crystalline powder | [1][] |

| Melting Point | 162-163 °C | [5] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage | 2-8 °C | [] |

The Electronic Influence of the 2-Nitrophenyl Group

The key to SNPLC's utility lies in the powerful electron-withdrawing nature of the nitro group (-NO₂). Positioned ortho to the thioether linkage, its influence is profound:

-

Activation of the Aromatic Ring: The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr) .[6][7]

-

Stabilization of Intermediates: During a nucleophilic attack on the carbon atom bearing the thioether, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[7][8]

-

Inductive Effect: The electronegativity of the nitro group and the aromatic ring polarizes the C-S bond, making the ipso-carbon more electrophilic and susceptible to attack by nucleophiles.

Spectroscopic Characteristics

-

NMR Spectroscopy: In ¹H NMR, the aromatic protons of the nitrophenyl group would appear significantly downfield due to the deshielding effect of the nitro group. The protons of the cysteine backbone (α-CH and β-CH₂) would also experience shifts relative to unmodified cysteine, reflecting the electronic environment imposed by the aromatic substituent. For reference, the free L-cysteine protons in D₂O typically show shifts around 4.3 ppm (α-CH) and 3.1-3.2 ppm (β-CH₂).[12]

Chapter 2: The Nitrophenyl Moiety as a Potent Activator for Nucleophilic Substitution

The primary function of the 2-nitrophenyl group in SNPLC is to render the thioether linkage labile, effectively turning the cysteine derivative into an "activated" building block. This reactivity is central to its use in modifying other molecules.

The SₙAr Mechanism: A Pathway to Thioether Exchange

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism. Unlike Sₙ2 reactions, which are uncommon on sp²-hybridized carbons, the SₙAr mechanism involves a two-step addition-elimination process.[6]

-

Nucleophilic Addition (Rate-Limiting Step): An incoming nucleophile (e.g., the thiol group of another cysteine residue) attacks the electrophilic carbon of the nitrophenyl ring that is bonded to the sulfur atom. This step temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][8]

-

Elimination (Fast Step): The aromaticity of the ring is restored by the departure of the leaving group. In this case, the S-linked cysteine acts as the leaving group, resulting in the formation of a new thioether bond with the incoming nucleophile.

The presence of the ortho-nitro group is critical as it stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-limiting step and accelerating the overall reaction.[7][8]

Chapter 3: Applications in Bioconjugation and Chemical Biology

The unique reactivity of SNPLC makes it an invaluable tool for the site-specific modification of peptides and proteins, a process known as bioconjugation.[13]

Synthesis of Peptide-Based Probes and Modified Peptides

SNPLC can be used as a building block in solid-phase peptide synthesis (SPPS).[14][15] The 2-nitrophenyl group serves as a protecting group for the cysteine thiol that can be strategically removed or replaced. More importantly, it facilitates the creation of non-natural peptide linkages and cyclic structures.

The ability to participate in nucleophilic substitution allows for the modification of biomolecules, which is crucial for exploring cellular processes.[1][2] This makes SNPLC a key component in the synthesis of peptide-based probes for studying protein interactions and enzyme mechanisms.[1]

Experimental Workflow: Protein Labeling

A common application is the labeling of a protein containing a reactive cysteine residue with a probe (e.g., a fluorescent dye) that has been pre-functionalized with a nucleophile. The SNPLC moiety can act as a linker that is subsequently displaced.

Chapter 4: Utility in Drug Development and Medicinal Chemistry

The properties of the nitrophenyl group extend into the realm of therapeutic design, where it can be used as a structural component of new drugs or as a tool in prodrug strategies.

A Building Block for Novel Therapeutics

SNPLC serves as a versatile starting material for synthesizing novel pharmaceutical compounds.[1] The ability to form stable thioether bonds via the SₙAr reaction allows for the construction of complex molecular architectures designed to interact with specific biological pathways. This is particularly relevant in cancer research, where cysteine metabolism and redox homeostasis are critical for the survival of cancer cells.[16][17] The unique reactivity of cysteine derivatives can be exploited to design targeted therapies.[2][17]

Application in Prodrug Strategies

Nitroaromatic compounds are well-known for their potential use in hypoxia-activated prodrugs (HAPs).[18] In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be enzymatically reduced to more reactive species like hydroxylamines or amines. This bio-reduction can trigger the release of an active cytotoxic agent. While SNPLC itself is not a prodrug, the 2-nitrophenyl moiety is a classic "trigger" that can be incorporated into more complex drug designs to achieve tumor-selective activation.[18]

Chapter 5: Synthesis and Characterization Protocols

The practical utility of SNPLC relies on its efficient synthesis and rigorous quality control.

Synthesis Protocol

The synthesis of S-(2-nitrophenyl)-L-cysteine can be achieved via the hydrolysis of its N-acetylated precursor.

Materials:

-

S-(o-nitrophenyl)-N-acetyl-L-cysteine

-

18M Sulfuric acid (H₂SO₄)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in a mixture of 300 ml of 18M sulfuric acid and 1200 ml of water.

-

Hydrolysis: Heat the solution to reflux for 30 minutes using a heating mantle. This step removes the N-acetyl protecting group.

-

Quenching and Precipitation: After 30 minutes, remove the heat source and cool the solution in an ice bath.

-

Neutralization: Slowly and carefully, add 700 ml of concentrated ammonium hydroxide to the cold solution to neutralize the acid and precipitate the product. Perform this step in a well-ventilated fume hood.

-

Recrystallization: Collect the resulting solid by vacuum filtration. Recrystallize the crude product from boiling water to afford the purified S-(o-nitrophenyl)-L-cysteine.

-

Drying: Dry the purified crystals under vacuum. The expected melting point is 168-171 °C.

(This protocol is adapted from PrepChem based on established chemical synthesis methods.)

Characterization by High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. While a specific method for SNPLC is proprietary to manufacturers, a general reversed-phase HPLC method can be developed for S-substituted cysteine derivatives.[19]

Typical HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the nitrophenyl chromophore (e.g., 254 nm or a specific λₘₐₓ).

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area. A purity of ≥98% is common for commercial-grade reagents.[1]

Conclusion

The 2-nitrophenyl group of S-(2-nitrophenyl)-L-cysteine is not merely a substituent but a powerful functional unit that defines the molecule's utility. By activating the thioether bond towards nucleophilic aromatic substitution, it provides a gateway for the precise and strategic modification of peptides, proteins, and other complex molecules. Its applications in creating sophisticated biological probes, its role as a foundational block in medicinal chemistry, and its potential in developing targeted cancer therapies underscore its importance.[1][2][18] Understanding the core principles of its reactivity—grounded in the electron-withdrawing power of the nitro group—allows researchers to harness its full potential, driving innovation across the chemical and biological sciences.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Wang, Z., et al. (2012). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 17(4), 4359-4370. [Link]

-

LibreTexts Chemistry. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Cysteine. [Link]

-

Min, K., Chun, K. S., & Kim, S. (2023). The versatile utility of cysteine as a target for cancer treatment. Frontiers in Oncology, 13, 1109062. [Link]

-

PubChem. S-o-nitrophenyl-L-cysteine. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Amblard, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

-

Li, Z., et al. (2023). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Nature Communications, 14(1), 8027. [Link]

- Google Patents.

-

PubMed. The versatile utility of cysteine as a target for cancer treatment. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Scribd. Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]

-

Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Inorganic chemistry, 2(2). [Link]

-

ResearchGate. Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study. [Link]

-

ResearchGate. 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. [Link]

-

RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]

-

ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. [Link]

-

SpectraBase. L-cysteine. [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR L-CYSTEINE IN BULK FORM BY FIRST DERIVATIVE SPECTR. [Link]

-

RSC Publishing. A fluorescence and UV/vis absorption dual-signaling probe with aggregation-induced emission characteristics for specific detection of cysteine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-2-NITROPHENYL-L-CYSTEINE | 60115-45-9 [chemicalbook.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]

- 11. ijbpas.com [ijbpas.com]

- 12. L-Cysteine monohydrochloride(52-89-1) 1H NMR spectrum [chemicalbook.com]

- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 14. scribd.com [scribd.com]

- 15. bachem.com [bachem.com]

- 16. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]

- 17. The versatile utility of cysteine as a target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of S-(2-nitrophenyl)-L-cysteine in studying redox processes

An In-depth Technical Guide to the Role of S-(2-nitrophenyl)-L-cysteine in Studying Redox Processes

Foreword: The Evolving Landscape of Redox Biology

The study of redox processes has matured from a general concept of "oxidative stress" to a nuanced understanding of specific, reversible post-translational modifications that govern cellular signaling. At the heart of this intricate network lies the amino acid cysteine, whose thiol side chain acts as a sensitive sensor and transducer of redox signals.[1][2] Modifications such as S-sulfenylation, S-nitrosylation, and S-glutathionylation are not mere markers of damage but functional switches that regulate protein activity, localization, and interaction networks.[3][4] However, the transient and highly reactive nature of these modifications presents a formidable analytical challenge, necessitating the development of sophisticated chemical tools to capture and identify them. This guide delves into the utility of one such tool, S-(2-nitrophenyl)-L-cysteine, a versatile building block for creating probes and therapeutics aimed at unraveling the complexities of the redox world.[5]

Chapter 1: The Cysteine Redox Network: A World of Transient Signals

Cellular function is exquisitely controlled by signaling cascades, many of which are modulated by the redox state of specific cysteine residues.[1] Reactive oxygen, nitrogen, and sulfur species (ROS, RNS, RSS), once considered solely as byproducts of metabolism, are now recognized as critical second messengers.[1][6] These molecules react with the thiol group of cysteine residues, which can exist as a highly reactive thiolate anion at physiological pH, to generate a variety of modifications.[1]

Key reversible cysteine modifications include:

-

S-sulfenylation (Cys-SOH): The direct oxidation of a thiol to a sulfenic acid, often the initial step in further oxidative modifications.[7][8][9] It is an intrinsically unstable modification, making its detection particularly challenging.[7][8]

-

S-nitrosylation (Cys-SNO): The addition of a nitroso group, a primary mechanism for nitric oxide (NO) signaling that impacts protein function and localization.[3]

-

S-glutathionylation (Cys-SSG): The formation of a mixed disulfide with glutathione, which can protect the cysteine from irreversible oxidation and also modulate protein function.[3]

-

Disulfide Bonds (Cys-S-S-Cys): The formation of an intramolecular or intermolecular bridge between two cysteine residues.

The central challenge for researchers is to detect these modifications in situ without introducing artifacts. Lysis of cells can dramatically alter the cellular redox environment, leading to spurious oxidation or the loss of labile modifications.[1][10] Therefore, chemical probes that are cell-permeable and can react selectively with a specific modification inside a living cell are invaluable.

Caption: Reversible and irreversible oxidation states of cysteine.

Chapter 2: S-(2-nitrophenyl)-L-cysteine: A Chemist's Tool for Biological Problems

S-(2-nitrophenyl)-L-cysteine (SNPC) is a cysteine derivative that has emerged as a valuable compound in biochemical research and drug development.[5] Its utility stems from the unique chemical properties conferred by the 2-nitrophenyl group attached to the sulfur atom. This modification enhances the reactivity of the compound and provides a versatile handle for chemical synthesis.[5]